molecular formula C43H75N5O17S B12465759 (+)-Biotin-PEG12-NH-Mal

(+)-Biotin-PEG12-NH-Mal

Cat. No.: B12465759
M. Wt: 966.1 g/mol
InChI Key: WAOKCINZZZEVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Biotin-PEG12-NH-Mal is a compound that combines biotin, polyethylene glycol (PEG), and maleimide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and maleimide is a functional group that reacts with thiol groups. This compound is widely used in bioconjugation and drug delivery applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG12-NH-Mal typically involves the conjugation of biotin with PEG and maleimide. The process begins with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, maleimide is introduced to the PEGylated biotin. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

(+)-Biotin-PEG12-NH-Mal undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.

    Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.

    Oxidation and Reduction: The biotin moiety can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous buffers at neutral pH, using thiol-containing compounds.

    Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.

Major Products Formed

    Thioether Bonds: Formed during substitution reactions with thiol groups.

    Hydrolyzed PEG Chains: Resulting from hydrolysis reactions.

    Oxidized or Reduced Biotin: Products of redox reactions involving the biotin moiety.

Scientific Research Applications

While the exact compound "(+)-Biotin-PEG12-NH-Mal" isn't directly discussed in the search results, closely related compounds and their applications are mentioned, which can provide insight into the potential uses of Biotin-PEG12-NH-Mal. These applications generally revolve around using the compound as a linker in biological and pharmaceutical research .

Here's a breakdown of potential applications based on the search results:

Drug Modification and Targeted Delivery

  • Biotin-PEG-Maleimide can modify drugs or drug delivery systems. It can attach a drug molecule to a targeting molecule that binds specifically to cancer cells, increasing the drug’s effectiveness and reducing side effects .
  • It can also attach drugs to nanoparticles or other carriers to increase drug delivery to specific organs or tissues .

Protein Labeling and Biotinylation

  • Biotinylation of proteins EZ-Link NHS-PEG12-Biotin enables biotin labeling of antibodies, proteins, and other primary amine-containing molecules .
  • Amine-reactive The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
  • NHS-activated biotins react efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds. Proteins (e.g., antibodies) typically have several primary amines that are available as targets for labeling, including the side chain of lysine (K) residues and the N-terminus of each polypeptide .
  • Enhancing solubility The polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .
  • Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Crosslinking and Detection

  • The maleimide group in Biotin-PEG12-NH-Mal specifically labels and crosslinks with cysteines and other sulfhydryls (at pH 6.5-7.5), forming a stable, irreversible thioether bond .
  • Labeled proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA, dot blot, or Western blot applications .

Surface Modification

  • Specific labeling of cell surface proteins is another useful application for water-soluble and membrane-impermeable reagents .
  • Cell surface biotinylation has emerged as an important tool for studying the expression and regulation of receptors and transporters, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .

Other potential applications:

  • Biotin-PEG12-NH-Mal linker contains a biotin group and a maleimide group .
  • The hydrophilic PEG spacer can increase the aqueous solubility of biotin-conjugated molecules and minimize steric hindrance, providing extra flexibility when binding to streptavidin and avidin molecules .
  • Thermo Scientific™ EZ-Link™ NHS-PEG12-Biotin reagent enables simple and efficient biotin labeling of antibodies, proteins, and any other primary amine-containing .

Mechanism of Action

The mechanism of action of (+)-Biotin-PEG12-NH-Mal involves the specific interaction of its functional groups with target molecules:

    Biotin: Binds to avidin or streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.

    PEG: Increases the solubility and biocompatibility of the compound, reducing immunogenicity and enhancing circulation time in vivo.

    Maleimide: Reacts with thiol groups in proteins and peptides, forming stable thioether bonds that facilitate bioconjugation.

Comparison with Similar Compounds

(+)-Biotin-PEG12-NH-Mal can be compared with other biotin-PEG-maleimide compounds, such as:

    Biotin-PEG4-NH-Mal: Shorter PEG chain, resulting in lower solubility and biocompatibility.

    Biotin-PEG24-NH-Mal: Longer PEG chain, offering higher solubility but potentially reduced binding efficiency.

    Biotin-PEG12-NH2: Lacks the maleimide group, limiting its use in thiol-based bioconjugation.

The uniqueness of this compound lies in its balanced PEG chain length, which provides optimal solubility and biocompatibility while maintaining efficient bioconjugation capabilities.

Biological Activity

(+)-Biotin-PEG12-NH-Mal is a biotinylated polyethylene glycol (PEG) derivative that plays a significant role in various biological and biochemical applications. This compound combines a biotin moiety with a PEG chain of twelve ethylene glycol units and a maleimide functional group, making it a versatile tool for researchers.

Structural Characteristics

The unique structure of this compound provides several advantages:

  • Biotin Moiety : Facilitates strong binding to avidin or streptavidin, enabling effective protein labeling and purification.
  • Maleimide Group : Allows selective conjugation to thiol-containing molecules, enhancing its utility in bioconjugation strategies.
  • PEG Spacer : Increases solubility and reduces immunogenicity, which is crucial for in vivo applications.

The biological activity of this compound is primarily attributed to its ability to facilitate biomolecular interactions. The maleimide group reacts specifically with sulfhydryl groups at near-neutral pH (6.5-7.5), forming stable thioether linkages. This reaction is crucial for developing stable conjugates in various assays and applications.

Applications in Research

  • Protein Labeling : The compound is widely used for labeling proteins due to its high affinity for avidin/streptavidin, which allows for effective detection and purification methods.
  • Cell Surface Biotinylation : It is employed to study the expression and regulation of cell surface proteins, differentiation of membrane proteins, and their distribution in polarized cells.
  • Bioconjugation : The compound serves as a linker in bioconjugation strategies, allowing for the attachment of drugs or imaging agents to specific biomolecules.

1. Protein Interaction Assays

Research has demonstrated the effectiveness of this compound in protein interaction assays. For instance, studies showed enhanced binding efficiency when using this compound compared to other biotin derivatives, leading to improved assay sensitivity.

2. Drug Delivery Systems

In drug delivery applications, this compound has been utilized to create targeted delivery systems. By attaching therapeutic agents to the biotinylated PEG, researchers achieved selective targeting of cells expressing avidin or streptavidin.

Comparative Analysis with Similar Compounds

Compound NameCAS No.Key Features
(+)-Biotin-PEG6-NH-Mal1808990-66-0Shorter PEG chain; used for similar conjugation tasks
(+)-Biotin-PEG12-NHS Ester1934296-88-4Contains NHS ester for amine-reactive applications
Biotin-PEG12-AzideNot specifiedContains azide for click chemistry reactions

The comparison illustrates that while other compounds may share structural similarities, the unique combination of features in this compound enhances its applicability across various biological contexts.

Research Findings

Recent studies have highlighted the compound's utility in understanding biomolecular interactions within complex biological systems. For example, experiments using this compound have shown significant improvements in the detection limits of ELISA assays when compared to traditional methods.

Properties

Molecular Formula

C43H75N5O17S

Molecular Weight

966.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53)

InChI Key

WAOKCINZZZEVIC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.